5-Cyclopropylpyridin-3-ylboronic acid
Overview
Description
5-Cyclopropylpyridin-3-ylboronic acid is a boronic acid derivative with the molecular formula C8H10BNO2. It is a solid compound that is typically stored in an inert atmosphere at temperatures between 2-8°C
Mechanism of Action
Pharmacokinetics
. These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Cyclopropylpyridin-3-ylboronic acid. For instance, the compound should be stored in an inert atmosphere (nitrogen or argon) at temperatures between 2-8°C to maintain its stability . Furthermore, its interaction with various biological molecules could be influenced by factors such as pH, temperature, and the presence of other molecules.
Preparation Methods
The synthesis of 5-Cyclopropylpyridin-3-ylboronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal to selectively activate a position on the pyridine ring, which is then reacted with a boron-containing reagent.
Palladium-Catalyzed Cross-Coupling: This method involves the use of palladium catalysts to couple halopyridines with boron-containing reagents such as tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds on the pyridine ring.
Chemical Reactions Analysis
5-Cyclopropylpyridin-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Substitution Reactions: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, halopyridines, and various boron-containing reagents. The major products formed from these reactions are typically biaryl compounds, boronic esters, and substituted pyridines .
Scientific Research Applications
5-Cyclopropylpyridin-3-ylboronic acid has a wide range of applications in scientific research:
Sensing Applications: Boronic acids interact with diols and strong Lewis bases, making them useful in various sensing applications, including homogeneous assays and heterogeneous detection.
Biological Labeling and Protein Manipulation: The interaction of boronic acids with diols allows their use in biological labeling, protein manipulation, and modification.
Therapeutics Development: Boronic acids are used in the development of therapeutics due to their ability to interact with various biological molecules.
Separation Technologies: Boronic acids are used in separation technologies for the separation of complex mixtures.
Controlled Release of Insulin: Boronic acids are employed in polymers for the controlled release of insulin, which is particularly relevant in diabetes research.
Comparison with Similar Compounds
5-Cyclopropylpyridin-3-ylboronic acid can be compared with other boronic acids, such as phenylboronic acid and pyridinylboronic acids. While all these compounds share the boronic acid functional group, this compound is unique due to the presence of a cyclopropyl group and a pyridine ring, which confer specific chemical properties and reactivity .
Similar compounds include:
Phenylboronic Acid: A simple boronic acid with a phenyl group.
Pyridinylboronic Acids: Boronic acids with various substituents on the pyridine ring.
Cyclopropylboronic Acid: A boronic acid with a cyclopropyl group.
These compounds differ in their reactivity, stability, and applications, with this compound offering unique advantages in specific research contexts .
Properties
IUPAC Name |
(5-cyclopropylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)8-3-7(4-10-5-8)6-1-2-6/h3-6,11-12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRXPBXNCWRWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726172 | |
Record name | (5-Cyclopropylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044210-58-3 | |
Record name | B-(5-Cyclopropyl-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044210-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Cyclopropylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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